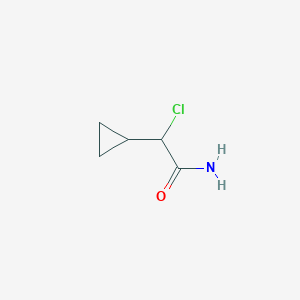

Cyclopropylchloroacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclopropylchloroacetamide is a useful research compound. Its molecular formula is C5H8ClNO and its molecular weight is 133.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Cyclopropylchloroacetamide has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it suitable for drug development.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4.5 µg/mL | Bactericidal |

| This compound | Escherichia coli | 6.7 µg/mL | Bactericidal |

| This compound | Candida albicans | 8.3 µg/mL | Fungicidal |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Biochemical Research

In biochemical studies, this compound has been shown to interact with various enzymes, influencing metabolic pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and endogenous compounds. This inhibition can alter drug metabolism and efficacy.

- Cellular Effects : Research indicates that this compound affects cell signaling pathways related to inflammation and apoptosis, suggesting potential applications in treating inflammatory diseases and cancer.

Agricultural Applications

This compound is also being explored for its potential use in agriculture:

- Herbicidal Properties : Preliminary studies suggest that the compound may possess herbicidal activity, making it a candidate for developing new herbicides that target specific weed species while minimizing damage to crops.

Case Study 1: Antimicrobial Efficacy

A study conducted on multidrug-resistant Staphylococcus aureus demonstrated that this compound retained activity against strains resistant to common antibiotics. The compound was administered in vitro, showing a reduction in bacterial load by over 90% at concentrations above the MIC.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. Results indicated that it not only inhibited growth but also induced morphological changes in fungal cells, suggesting a potential mechanism involving disruption of cellular integrity.

常见问题

Basic Research Questions

Q. What are the established synthesis routes for cyclopropylchloroacetamide, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclopropanation of chloroacetamide derivatives using transition metal catalysts (e.g., palladium) or photochemical methods. Key variables include solvent polarity, temperature, and catalyst loading. For reproducibility, document reaction conditions rigorously (e.g., inert atmosphere, reflux time) and validate purity via HPLC or TLC . Yield optimization may require iterative adjustments to stoichiometry or catalyst selection, as detailed in protocols from Organic Syntheses or Journal of Organic Chemistry.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic shifts for the cyclopropane ring (e.g., 1.0–2.5 ppm for protons). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation. Always compare data to published spectra in databases like SciFinder or Reaxys, and include error margins for peak assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and protective eyewear. Refer to Safety Data Sheets (SDS) for toxicity profiles. Store in airtight containers away from light and moisture. Implement spill containment protocols (e.g., neutralization with activated carbon) and dispose of waste via certified hazardous waste facilities. Regularly review OSHA guidelines and institutional safety manuals .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and electron density maps to predict regioselectivity. Software like Gaussian or ORCA can simulate ring strain effects on reaction pathways. Validate predictions with kinetic experiments (e.g., Arrhenius plots) and compare to analogous cyclopropane-containing compounds .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Conduct meta-analyses of published IC₅₀ values, accounting for variables like cell line variability, assay protocols, and solvent effects. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers. Replicate key studies under controlled conditions and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How does the cyclopropane ring strain influence the compound’s stability under varying pH conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) across pH 2–12. Monitor degradation via HPLC-MS and quantify ring-opening products. Compare kinetic stability to non-cyclopropane analogs. Theoretical studies (e.g., molecular dynamics simulations) can correlate strain energy with hydrolytic susceptibility .

Q. What experimental approaches validate proposed reaction mechanisms involving this compound?

Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks bond cleavage sites. Use stopped-flow NMR to capture intermediates. Kinetic isotope effects (KIE) and Hammett plots elucidate mechanistic pathways (e.g., nucleophilic vs. electrophilic attack). Publish raw data in supplementary materials for peer validation .

Q. Methodological Considerations

- Data Presentation : Tabulate comparative yields, spectroscopic data, and stability metrics in standardized formats (e.g., IUPAC guidelines). Use error bars and confidence intervals in graphs .

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-validated sources. Cross-reference Chemical Abstracts Service (CAS) entries for synthesis protocols .

- Collaboration : Consult crystallography experts for X-ray diffraction data or computational chemists for DFT validation .

属性

分子式 |

C5H8ClNO |

|---|---|

分子量 |

133.57 g/mol |

IUPAC 名称 |

2-chloro-2-cyclopropylacetamide |

InChI |

InChI=1S/C5H8ClNO/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H2,7,8) |

InChI 键 |

RVKREDUSDPZLSO-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C(C(=O)N)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。